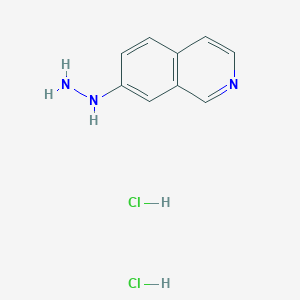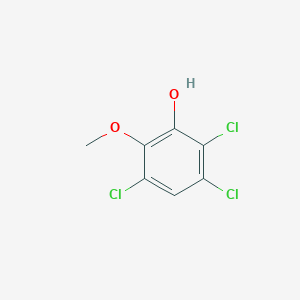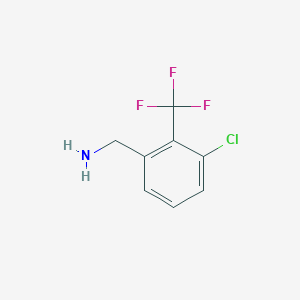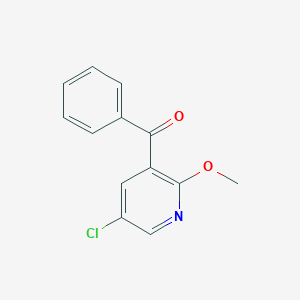
(5-Chloro-2-methoxy-pyridin-3-yl)-phenyl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-methoxypyridin-3-yl)phenylmethanone: (CAS: 847345-86-2, MDL: MFCD34755770) is a chemical compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro and methoxy group, and a phenylmethanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone typically involves the reaction of 5-chloro-2-methoxypyridine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The unique structure of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone makes it a valuable scaffold for designing molecules with specific biological activities.
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
(5-Chloro-2-methoxypyridine): A precursor in the synthesis of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone.
(2-Methoxypyridine): A related compound with similar structural features but lacking the chloro and phenylmethanone groups.
(Benzoyl Chloride): Used in the synthesis of the target compound.
Uniqueness: (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H10ClNO2 |
|---|---|
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
(5-chloro-2-methoxypyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-11(7-10(14)8-15-13)12(16)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
FNPYYKDPPUYTFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


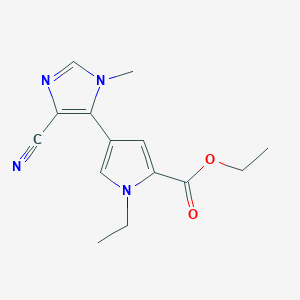
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)

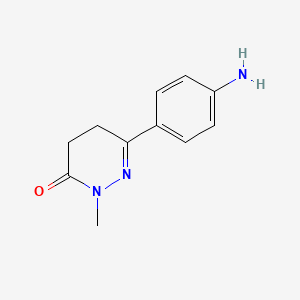



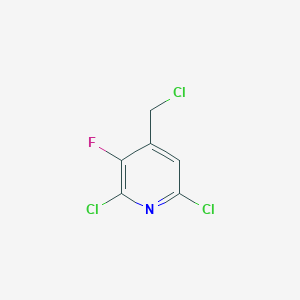
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)

